N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide

Chiral synthesis Enantiomeric purity Stereochemical integrity

Sourcing racemic N-(1-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide for stereospecific synthesis necessitates costly chiral separation, reducing yield and increasing overhead. This single (S)-enantiomer eliminates post-reaction purification, providing defined stereochemistry at the α-carbon for reliable diastereoselective outcomes. - Directly enables synthesis of (2S,3R,6R)-2-methyl-6-propyl-N-tosylpiperidin-3-ol via documented Pd/C hydrogenation, eliminating chiral separation. - Serves as a patent-validated intermediate for IL-1/NLRP3 inflammasome inhibitor programs (EP 0976742 A1). - Functions as an authentic chiral HPLC/SFC reference standard for enantiomeric excess quantification.

Molecular Formula C13H15NO3S
Molecular Weight 265.33 g/mol
Cat. No. B12880527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide
Molecular FormulaC13H15NO3S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CO2
InChIInChI=1S/C13H15NO3S/c1-10-5-7-12(8-6-10)18(15,16)14-11(2)13-4-3-9-17-13/h3-9,11,14H,1-2H3/t11-/m0/s1
InChIKeyCJZKCAOONBGODS-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1S)-1-(Furan-2-yl)ethyl]-4-methylbenzenesulfonamide Procurement: Chiral Sulfonamide Building Block Identity & Specifications


N-[(1S)-1-(Furan-2-yl)ethyl]-4-methylbenzenesulfonamide (CAS 134452-27-0) is an enantiopure (S)-configured chiral sulfonamide with the molecular formula C13H15NO3S and a molecular weight of 265.33 g/mol [1]. This compound belongs to the class of N-tosyl-protected heteroaryl ethylamines, specifically bearing a furan-2-yl substituent at the chiral α-carbon. Its procurement identity is defined by its single-enantiomer specification, distinguishing it from the racemic mixture (CAS 134340-62-8) commonly offered by chemical suppliers. The compound serves as a protected chiral amine intermediate, where the 4-methylbenzenesulfonyl (tosyl) group functions as both a protecting group and an activating moiety for further synthetic transformations .

Why Generic N-(Furan-2-ylethyl)-4-methylbenzenesulfonamide Cannot Substitute for the (S)-Enantiomer


Procurement of a racemic N-(1-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide (CAS 134340-62-8) in place of the enantiopure (S)-isomer (CAS 134452-27-0) introduces a 1:1 mixture of (R)- and (S)-configurations at the chiral carbon adjacent to the sulfonamide nitrogen. This substitution is non-viable for any application requiring stereochemically defined downstream products, including asymmetric synthesis of IL-1 inhibitor intermediates [1] and chiral piperidine derivatives [2]. The racemate lacks the stereochemical homogeneity necessary for diastereoselective transformations, where the chiral α-methylfurfuryl center directly influences the stereochemical outcome of subsequent reactions. In procurement terms, the two CAS numbers represent materially different products that are not interchangeable, even though they share identical molecular formulas and bulk physicochemical properties.

N-[(1S)-1-(Furan-2-yl)ethyl]-4-methylbenzenesulfonamide: Quantitative Differentiation Evidence vs. Comparators


Enantiomeric Purity: Single (S)-Enantiomer vs. Racemic Mixture

The target compound (CAS 134452-27-0) is specified as the single (S)-enantiomer with a defined stereochemical configuration (InChIKey: CJZKCAOONBGODS-NSHDSACASA-N), whereas the commonly listed alternative CAS 134340-62-8 represents the racemic mixture containing both (R)- and (S)-enantiomers in a 1:1 ratio [1]. The (S)-configuration is confirmed by the InChIKey stereochemical layer, which distinguishes it unambiguously from the (R)-enantiomer and the racemate [1].

Chiral synthesis Enantiomeric purity Stereochemical integrity

Predicted Lipophilicity: LogP Comparison with Structurally Related Sulfonamides

The predicted octanol/water partition coefficient (LogP) for N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide is 2.2, as calculated from its molecular structure [1]. This value places the compound in a moderately lipophilic range. For comparison, the structurally related N-[(S)-(furan-2-yl)(phenyl)methyl]-4-methylbenzene-1-sulfonamide, which bears an additional phenyl substituent at the α-carbon, is expected to exhibit a higher LogP due to increased hydrophobic surface area [2]. The LogP of 2.2 differentiates this compound from less lipophilic furan sulfonamides such as furan-2-sulfonamide itself (predicted LogP approximately 0.3–0.5) [2].

Lipophilicity LogP Physicochemical properties

Synthetic Utility: Documented Transformation to Chiral Piperidine Derivatives

The (S)-enantiomer has been documented as a reactant in the synthesis of (2S,3R,6R)-2-methyl-6-propyl-N-tosylpiperidin-3-ol via a multi-step sequence employing palladium on activated charcoal, sodium tetrahydroborate, 4 Å molecular sieves, boron trifluoride diethyl etherate, hydrogen gas, titanium tetrachloride, and meta-chloroperoxybenzoic acid, conducted in methanol/ether/ethanol/dichloromethane at temperatures from -70.0 to 30.0 °C and 101.33 kPa for 29.33 hours [1]. This transformation exemplifies the compound's utility as a chiral building block for constructing stereochemically complex N-tosylpiperidine scaffolds. The racemic mixture (CAS 134340-62-8) would provide an equimolar mixture of diastereomeric products under identical conditions, requiring additional separation steps.

Chiral piperidine synthesis Diastereoselective synthesis Building block utility

Patent-Documented Relevance: Furan Sulfonamides as IL-1 Inhibitor Intermediates

European Patent EP 0976742 A1 explicitly describes an efficient synthesis of furan sulfonamide compounds, including N-substituted furan-2-sulfonamides, as intermediates useful in the synthesis of Interleukin-1 (IL-1) inhibitors [1]. The patent establishes that the furan-2-sulfonamide chemotype, which encompasses the N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide scaffold, is a recognized precursor class for biologically active IL-1 inhibitor compounds. While the patent does not provide direct IC50 data for the target compound itself, it defines the structural class as relevant to a therapeutically important target (IL-1, a pro-inflammatory cytokine) [1]. This class-level patent linkage distinguishes the compound from sulfonamide building blocks lacking such documented therapeutic pathway relevance.

IL-1 inhibition Inflammation Patent-protected intermediate

Hydrogen Bond Donor/Acceptor Profile: Comparison with Non-Furan Sulfonamide Building Blocks

The target compound possesses 1 hydrogen bond donor (sulfonamide N–H) and 4 hydrogen bond acceptors (sulfonamide S=O oxygens, furan ring oxygen, and sulfonamide nitrogen), with a topological polar surface area (TPSA) of 67.7 Ų [1]. This profile differs from simpler benzenesulfonamide building blocks such as N-tosylbenzylamine, which typically has 1 donor and 2–3 acceptors with a smaller TPSA (approximately 45–55 Ų) due to the absence of the furan oxygen [1]. The furan ring contributes an additional hydrogen bond acceptor site and modestly increases polar surface area, which can influence solubility, chromatographic behavior, and potential target binding interactions.

Hydrogen bonding Molecular recognition Drug-likeness

N-[(1S)-1-(Furan-2-yl)ethyl]-4-methylbenzenesulfonamide: Evidence-Backed Application Scenarios for Scientific Procurement


Asymmetric Synthesis of Chiral N-Tosylpiperidine Derivatives

The (S)-configured α-methylfurfuryl center enables diastereoselective synthesis of stereochemically defined N-tosylpiperidin-3-ol derivatives, as demonstrated by the documented transformation to (2S,3R,6R)-2-methyl-6-propyl-N-tosylpiperidin-3-ol using Pd/C-catalyzed hydrogenation and subsequent oxidation steps [1]. Procurement of the single (S)-enantiomer (CAS 134452-27-0) rather than the racemate (CAS 134340-62-8) eliminates the need for post-reaction chiral separation, directly reducing purification burden and improving isolated yields of the desired diastereomer.

Medicinal Chemistry: IL-1 Inhibitor Lead Optimization Programs

The compound belongs to the furan sulfonamide class explicitly identified in EP 0976742 A1 as intermediates for the synthesis of Interleukin-1 (IL-1) inhibitors [2]. For medicinal chemistry teams pursuing IL-1 or NLRP3 inflammasome inhibitor programs, this compound provides a chiral building block with documented patent pathway relevance, differentiating it from generic sulfonamide intermediates that lack this patent-validated therapeutic lineage [2].

Chiral Resolution Reference Standard and Analytical Method Development

The (S)-enantiomer (CAS 134452-27-0, InChIKey CJZKCAOONBGODS-NSHDSACASA-N) can serve as an authentic reference standard for chiral HPLC or SFC method development when separating enantiomers of N-(1-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide [1]. Its defined stereochemistry provides a retention time marker for the (S)-enantiomer, enabling quantification of enantiomeric excess in reaction products derived from the racemate (CAS 134340-62-8) or in asymmetric synthesis optimization studies.

Structure-Activity Relationship (SAR) Studies Requiring Stereochemical Definition

In SAR campaigns where the stereochemistry at the α-carbon adjacent to the sulfonamide nitrogen may influence target binding, procurement of the enantiopure (S)-form is essential. The predicted LogP of 2.2 and TPSA of 67.7 Ų [1] provide baseline physicochemical parameters for assessing this compound's suitability in fragment-based or ligand-efficiency-driven drug design efforts, particularly when compared against analogs with different heterocyclic attachments.

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